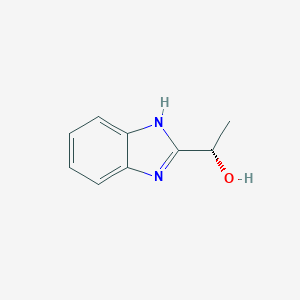

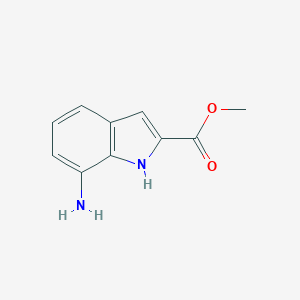

(1S)-1-(1H-benzimidazol-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves various chemical reactions, including the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene to obtain related compounds. This process demonstrates the versatility of benzimidazole derivatives in organic synthesis (Li, Li, Li, & Hu, 2012). Another method involves acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, catalyzed by manganese(I) complexes, highlighting an efficient route to benzimidazole derivatives (Das, Mondal, & Srimani, 2018).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, reveals complex crystalline structures with intermolecular hydrogen bonding forming chains or networks. Such studies help understand the compound's chemical behavior and potential for forming various complexes (Liu, Liu, & Yuan, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, forming complexes with metals, demonstrating significant chemical reactivity and versatility. The ability to form stable complexes with transition metals like zinc(II) is particularly noteworthy, indicating potential applications in various fields (Tavman et al., 2006).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational studies of (1S)-1-(1H-benzimidazol-2-yl)ethanol, have been detailed through methods like DFT calculations. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Properties Analysis

The chemical properties of (1S)-1-(1H-benzimidazol-2-yl)ethanol, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure. The formation of benzimidazole derivatives through oxidant-free synthesis from alcohols and diamines, catalyzed by Ru(II) complexes, exemplifies the chemical versatility and potential applications of these compounds (Luo et al., 2017).

Applications De Recherche Scientifique

Structure and Vibrational Studies

Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).

Synthesis and Applications in Biochemistry

Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).

Crystallography and Molecular Interactions

Li, Li, Li, and Hu (2012) synthesized the title compound by reacting (1S)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).

Catalytic and Chemical Reactions

Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).

Neuroprotective Potential

Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)